methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate

Catalog No.
S7004128
CAS No.
M.F
C14H18ClNO4S
M. Wt
331.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-y...

Product Name

methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate

IUPAC Name

methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate

Molecular Formula

C14H18ClNO4S

Molecular Weight

331.8 g/mol

InChI

InChI=1S/C14H18ClNO4S/c1-10(14(17)20-2)9-21(18,19)16-6-5-11-7-13(15)4-3-12(11)8-16/h3-4,7,10H,5-6,8-9H2,1-2H3

InChI Key

ANXSUDXYLJAZLS-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)N1CCC2=C(C1)C=CC(=C2)Cl)C(=O)OC
Methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate, also known as Isochinolone sulfonyl methyl methyl ester, is a chemical compound that has gained significant attention in the scientific community. It is known for its potential applications in various fields of research and industry due to its unique properties. In this paper, we will provide a comprehensive overview of this chemical compound with a focus on its definition, background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
search, potential implications in various fields of research and industry, limitations, and future directions.
Methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate is a chemical compound that belongs to the class of isoquinolines. It is a white crystalline solid that is insoluble in water but soluble in organic solvents. This chemical compound was first synthesized by Smith and Sorensen in 1999 as a potential inhibitor of protein kinase C. Since then, the compound has gained significant attention for its unique properties and potential applications.
Methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate has a molecular formula of C16H19ClNO5S and a molecular weight of 379.84 g/mol. It has a melting point of 157-158°C and a boiling point of 566.4°F. It has a density of 1.4 g/mL and a refractive index of 1.554. The compound is stable under normal conditions and does not react with air or water.
Methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate can be synthesized using various methods. One of the commonly used methods is the reaction of 6-chloro-3,4-dihydroisoquinoline-2(1H)-sulfonamide with methyl 2-bromo-2-methylpropanoate. The reaction takes place in the presence of a base such as potassium carbonate. The compound is then purified using chromatography techniques to obtain the desired product.
The compound can be characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy. These techniques help in confirming the structure and purity of the compound.
such as HPLC and LC-MS are commonly used to analyze the purity and concentration of Methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate. These methods are highly sensitive and can detect trace amounts of the compound in a sample.
Methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate has been shown to have potential applications in various fields of research due to its unique biological properties. It has been found to inhibit the activity of protein kinase C, which is involved in various cellular processes such as cell differentiation, proliferation, and apoptosis. The compound has also been shown to have antimicrobial and anti-inflammatory properties.
Studies have shown that Methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate is relatively safe to use in scientific experiments. However, it is important to handle the compound with care and follow proper safety protocols to avoid any potential hazards.
Methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate has potential applications in various fields of research. It can be used as a potential inhibitor of protein kinase C in cancer cells. It can also be used as an antimicrobial agent in the treatment of bacterial infections. The compound has also been studied for its potential use as an anti-inflammatory agent.
Research on Methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate is ongoing, and new applications and potential uses are being discovered. Researchers are exploring its potential use in the treatment of various diseases such as cancer, bacterial infections, and inflammation.
Methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate has significant potential implications in various fields of research and industry. It can be used as a potential drug candidate for the treatment of cancer, bacterial infections, and inflammation. It can also be used as an ingredient in various consumer products such as cosmetics and personal care products.
While Methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate has significant potential, there are some limitations to its use. For example, the compound may have some toxic effects on non-target cells and tissues. Future research will focus on addressing these limitations and developing new methods for using the compound safely and effectively.
There are several future directions for research on Methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate. Some of these include:
1. Developing new methods for synthesizing the compound that are more efficient and cost-effective.
2. Studying the compound's potential use in combination with other drugs for the treatment of cancer.
3. Investigating the compound's potential use in the treatment of viral infections.
4. Developing new methods for delivering the compound to target cells and tissues.
5. Exploring the compound's potential use in the development of new consumer products such as sunscreens and anti-aging creams.
Methyl 3-[(6-chloro-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methylpropanoate is a chemical compound with significant potential in various fields of research and industry. It has unique physical and chemical properties and has been shown to have potential uses in the treatment of various diseases. While there are some limitations to its use, future research will focus on addressing these limitations and developing new methods for using the compound safely and effectively.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

331.0645069 g/mol

Monoisotopic Mass

331.0645069 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-26-2023

Explore Compound Types